molecular formula C13H26N2O4 B12567544 N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine CAS No. 185319-73-7

N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine

Cat. No.: B12567544
CAS No.: 185319-73-7
M. Wt: 274.36 g/mol
InChI Key: GHGQYMRTJLEOON-YVNMAJEFSA-N
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Description

N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine is a complex organic compound with a unique structure that includes both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Amino Acid Derivatization: The initial step involves the derivatization of L-valine to introduce the necessary functional groups.

    Hydroxy Group Introduction:

    Amino Group Addition: The final step involves the addition of the amino group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.

Scientific Research Applications

N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylbutanoic acid
  • (2S)-2-[(3-amino-2-hydroxy-6-methylheptanoyl)amino]-3-methylbutanoic acid

Uniqueness

N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

185319-73-7

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

(2S)-2-[(3-amino-2-hydroxy-6-methylheptanoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H26N2O4/c1-7(2)5-6-9(14)11(16)12(17)15-10(8(3)4)13(18)19/h7-11,16H,5-6,14H2,1-4H3,(H,15,17)(H,18,19)/t9?,10-,11?/m0/s1

InChI Key

GHGQYMRTJLEOON-YVNMAJEFSA-N

Isomeric SMILES

CC(C)CCC(C(C(=O)N[C@@H](C(C)C)C(=O)O)O)N

Canonical SMILES

CC(C)CCC(C(C(=O)NC(C(C)C)C(=O)O)O)N

Origin of Product

United States

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